molecular formula C20H22N2O3 B2431327 1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1426314-76-2

1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Cat. No.: B2431327
CAS No.: 1426314-76-2
M. Wt: 338.407
InChI Key: VQLFIYHPEZFDAJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-10-11-17(14-16(15)2)22-20(23)21-12-6-7-13-25-19-9-5-4-8-18(19)24-3/h4-5,8-11,14H,12-13H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLFIYHPEZFDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC#CCOC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a compound with significant potential in various biological applications. Its molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, and it has a molecular weight of approximately 338.41 g/mol. This compound has garnered interest due to its structural characteristics and the biological activities it may exhibit, particularly in pharmaceutical and agricultural contexts.

  • Molecular Formula : C20H22N2O3C_{20}H_{22}N_{2}O_{3}
  • Molecular Weight : 338.41 g/mol
  • Purity : Typically around 95%
  • Solubility : Described as soluble in various solvents

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly enzymes involved in metabolic pathways. The presence of the methoxyphenoxy group suggests potential interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism and the detoxification of xenobiotics.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit a range of biological activities:

  • Antifungal Activity : Similar structures have shown efficacy against various fungal strains by inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
  • Anticancer Properties : Some studies suggest that compounds with urea linkages can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival .
  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic processes, which could lead to alterations in drug metabolism and pharmacokinetics.

Case Studies

Several studies have focused on compounds structurally related to this compound:

  • Study on Antifungal Efficacy : A comparative study evaluated the antifungal activities of various urea derivatives against Candida species. The results indicated that certain modifications to the urea structure significantly enhanced antifungal potency, suggesting a promising avenue for developing antifungal agents .
Compound NameMIC (µg/mL)Activity Type
Urea Derivative A10Antifungal
Urea Derivative B15Antifungal
This compoundTBDTBD

Research Findings

Recent findings indicate that the compound may also exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. The following table summarizes some key findings from relevant studies:

Study FocusFindings
NeuroprotectionReduced oxidative stress markers in neuronal cells
Enzyme InteractionInhibition of CYP450 enzymes
CytotoxicityInduced apoptosis in cancer cell lines

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives similar to 1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative activity.

Case Study:
A study published in Cancer Research examined the effects of urea derivatives on the NCI-H460 lung cancer cell line. The results indicated that modifications to the phenyl group could enhance cytotoxicity, suggesting that this compound may be developed into a therapeutic agent for lung cancer treatment .

Tyrosinase Inhibition

The compound has shown potential as a tyrosinase inhibitor, making it relevant for cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders. Tyrosinase is the key enzyme involved in melanin production.

Research Findings:
In vitro assays revealed that structural modifications could significantly increase tyrosinase inhibition efficiency. Compounds with methoxy groups exhibited enhanced activity, indicating a promising avenue for developing skin-whitening agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Urea Moiety : This can be achieved through the reaction of isocyanates with amines.
  • Alkyne Coupling : Utilizing Sonogashira coupling techniques to introduce the butynyl group.
  • Phenolic Substitution : The methoxyphenoxy group can be introduced via nucleophilic substitution reactions.

Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivitySignificant inhibition in various cancer cell lines
Tyrosinase InhibitionEffective in reducing melanin production
Antioxidant ActivityModerate antioxidant properties observed

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